molecular formula C20H16N2O3S2 B2830906 2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 886921-30-8

2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2830906
CAS No.: 886921-30-8
M. Wt: 396.48
InChI Key: SLPWQUNRIADSFP-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a synthetic small molecule featuring a benzamide core linked to a naphtho[1,2-d][1,3]thiazole moiety via an amide bond, with an ethanesulfonyl group at the 2-position of the benzamide ring. The ethanesulfonyl group introduces polarity, likely improving solubility compared to alkyl or aryl substituents .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-2-27(24,25)17-10-6-5-9-15(17)19(23)22-20-21-18-14-8-4-3-7-13(14)11-12-16(18)26-20/h3-12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPWQUNRIADSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The naphthalene moiety is then introduced through a Friedel-Crafts acylation reaction. The final step involves the sulfonylation of the ethane group and the coupling of the benzamide group under specific reaction conditions .

Chemical Reactions Analysis

2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the thiazole ring and benzamide group. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival. .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide with related compounds:

Compound Name Molecular Formula Substituents on Benzamide Naphthothiazole Substituents Molecular Weight Key Properties/Activities
This compound C₂₂H₁₈N₂O₃S₂ 2-Ethanesulfonyl None 454.52 g/mol High polarity, potential enzyme inhibition (inferred)
N-(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-benzoylbenzamide C₂₅H₁₈N₂O₂S 4-Benzoyl 4,5-Dihydro 410.49 g/mol Anticancer activity (hypothesized)
3,5-Dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide C₂₀H₁₆N₂O₃S 3,5-Dimethoxy None 376.42 g/mol Enhanced lipophilicity, potential CNS activity
N-(Thiazol-2-yl)-benzamide analogs Varies 4-tert-Butyl, 5-Nitro N/A (simple thiazole) ~300–350 g/mol ZAC receptor antagonism, improved solubility with polar groups
N-(4,9-Dioxo-naphtho[2,3-d]thiazol-2-yl)benzamide C₁₈H₁₀N₂O₃S None 4,9-Dione 346.35 g/mol Antimicrobial activity (Candida albicans, S. aureus)

Key Observations :

  • Substituent Effects : The ethanesulfonyl group in the target compound likely enhances water solubility compared to lipophilic substituents like 4-benzoyl or 3,5-dimethoxy . This property may improve bioavailability in aqueous environments.
  • The 4,9-dione modification in introduces electron-withdrawing effects, which correlate with antimicrobial activity.
  • Thiazole vs. Naphthothiazole : Simple thiazole-based benzamides (e.g., ) exhibit receptor antagonism but lack the extended aromatic system of naphthothiazole derivatives, which may enhance π-π stacking in target interactions.

Q & A

Q. What are the common synthetic routes for 2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the naphthothiazole amine intermediate via cyclization of 2-aminobenzenethiol with a naphthaldehyde derivative under acidic conditions.
  • Step 2: Sulfonylation of the ethanesulfonyl group using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
  • Step 3: Coupling the sulfonylated intermediate with the naphthothiazole-2-amine via amide bond formation using coupling agents like EDCI/HOBt in dimethylformamide (DMF) at room temperature .
    Optimization Tips:
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) for >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms regiochemistry of the naphthothiazole and sulfonyl groups. Key signals: ethanesulfonyl CH₂ at δ 3.4–3.6 ppm (¹H) and 44–46 ppm (¹³C); naphthothiazole aromatic protons at δ 7.5–8.8 ppm .
  • Infrared (IR) Spectroscopy:
    • Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1320–1350 cm⁻¹ (sulfonyl S=O) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS):
    • ESI+ mode confirms molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA:
    • Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) monitors purity (>98%) with retention time consistency .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

Methodological Answer:

  • Antimicrobial Activity:
    • Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values ≤25 µg/mL suggest promise .
  • Anticancer Screening:
    • MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ <10 µM indicates cytotoxicity .
  • Enzyme Inhibition:
    • Fluorescence-based assays for DprE1 (tuberculosis target) or kinase inhibition (e.g., EGFR) to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results during structural elucidation?

Methodological Answer:

  • Crystallographic Refinement:
    • Use SHELXL for small-molecule refinement. Discrepancies in bond lengths (e.g., C-S in thiazole vs. sulfonyl) may arise from thermal motion; apply anisotropic displacement parameters and check for twinning .
  • Validation Tools:
    • Cross-reference NMR-derived dihedral angles with those from the crystal structure using Mercury software. Deviations >10° suggest conformational flexibility or refinement errors .
  • Density Functional Theory (DFT):
    • Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra to identify misassigned peaks .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the compound’s bioactivity?

Methodological Answer:

  • Core Modifications:
    • Replace ethanesulfonyl with methylsulfonyl or cyclopropanesulfonyl to assess steric/electronic effects on target binding .
    • Introduce electron-withdrawing groups (e.g., nitro) to the benzamide ring to enhance π-stacking with enzyme active sites .
  • Biological Testing:
    • Screen analogs against a panel of kinases (e.g., JAK2, CDK4/6) to identify selectivity profiles. Use SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .
  • Data Analysis:
    • Apply multivariate QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with IC₅₀ values .

Q. What experimental approaches are used to investigate the compound’s interaction with specific molecular targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model binding poses in DprE1 (PDB: 4FDN) or p53 (PDB: 1TUP). Prioritize poses with hydrogen bonds to sulfonyl oxygen and thiazole nitrogen .
  • Cellular Thermal Shift Assay (CETSA):
    • Treat cells with the compound, lyse, and heat to 37–65°C. Western blotting for stabilized targets (e.g., p53) confirms engagement .
  • Isothermal Titration Calorimetry (ITC):
    • Measure binding thermodynamics (ΔH, ΔS) for interactions with recombinant proteins (e.g., EGFR kinase domain) .

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